Oosporein -

Oosporein

Catalog Number: EVT-8193256
CAS Number:
Molecular Formula: C14H10O8
Molecular Weight: 306.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification and Source

Oosporein belongs to the class of compounds known as quinones, specifically categorized as a bibenzoquinone. It is synthesized by various fungi, particularly those in the Beauveria genus, including Beauveria caledonica and Beauveria bassiana . The production of oosporein is linked to specific biosynthetic gene clusters that facilitate its synthesis through polyketide pathways.

Synthesis Analysis

The synthesis of oosporein involves a complex biosynthetic pathway characterized by several enzymatic steps. The primary gene responsible for its synthesis is the polyketide synthase gene, known as oosporein synthase 1 (OpS1). This gene catalyzes the conversion of orsellinic acid into oosporein through a series of hydroxylation and oxidation reactions.

Key Steps in Biosynthesis

  1. Orsellinic Acid Production: The initial step involves the production of orsellinic acid, which serves as a precursor.
  2. Hydroxylation: This intermediate undergoes hydroxylation by the enzyme OpS4, forming benzenetriol.
  3. Oxidation: The benzenetriol can be oxidized either non-enzymatically to produce 5,5'-dideoxy-oosporein or enzymatically to benzenetetrol via OpS7.
  4. Dimerization: Finally, benzenetetrol is dimerized by catalase OpS5 to yield oosporein .

The entire biosynthetic process is regulated by transcription factors such as OpS3, which modulate the expression of genes involved in this pathway .

Molecular Structure Analysis

Oosporein has a complex molecular structure characterized by two fused benzene rings, which contribute to its unique red pigmentation. The molecular formula of oosporein is C_14H_10O_4, with a molecular weight of approximately 242.23 g/mol. Its structural features include:

  • Bibenzoquinone Framework: The compound consists of two benzene rings connected by two carbonyl groups.
  • Hydroxyl Groups: The presence of hydroxyl groups contributes to its reactivity and biological activity.

Spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) are commonly employed to elucidate its structure and confirm its identity .

Chemical Reactions Analysis

Oosporein participates in various chemical reactions that enhance its biological functions:

  1. Redox Reactions: Oosporein can undergo oxidation and reduction reactions, influencing its activity against target organisms.
  2. Reactivity with Biological Molecules: It can interact with proteins and other biomolecules in insects, affecting their immune responses.

These reactions are crucial for understanding how oosporein functions as a virulence factor in fungal infections .

Mechanism of Action

The mechanism by which oosporein exerts its effects involves several key interactions:

  • Immune Evasion: Oosporein helps the fungus evade the insect immune system by inhibiting phenoloxidase activity, an essential enzyme in the insect's immune response.
  • Toxicity: The compound exhibits toxic effects on insects, leading to mortality upon exposure. This is particularly important for its role as a biopesticide .

Research indicates that oosporein's ability to modulate host immunity contributes significantly to the pathogenicity of Beauveria species .

Physical and Chemical Properties Analysis

Oosporein displays distinct physical and chemical properties:

  • Appearance: It is typically observed as a red pigment.
  • Solubility: Oosporein is soluble in organic solvents but has limited solubility in water.
  • Stability: The compound is stable under acidic conditions but may degrade under alkaline conditions or prolonged exposure to light.

These properties are essential for its application in agricultural practices and pest management strategies .

Applications

Oosporein has several scientific applications, particularly in agriculture:

  • Biopesticide Development: Due to its insecticidal properties, oosporein is explored as a natural pesticide alternative to synthetic chemicals.
  • Research Tool: It serves as a model compound for studying fungal metabolism and host-pathogen interactions.
  • Pharmacological Potential: Owing to its biological activities, there is ongoing research into the potential therapeutic uses of oosporein beyond agriculture .
Biosynthesis and Genetic Regulation of Oosporein

Polyketide Synthase (PKS)-Dependent Biosynthetic Pathways

Oosporein, a symmetrical red 1,4-bibenzoquinone derivative, is biosynthesized via a specialized polyketide synthase (PKS) pathway in Beauveria bassiana. This pathway involves seven core enzymes encoded by a conserved gene cluster (OpS1OpS7), which collectively transform simple precursors into the dimeric quinone scaffold [1].

Role of OpS1 in Orsellinic Acid Production

The non-reducing PKS OpS1 (oosporein synthase 1) initiates biosynthesis by producing the polyketide precursor orsellinic acid. Heterologous expression of OpS1 in Pichia pastoris confirmed its sole capacity to generate orsellinic acid. Deletion of OpS1 in Beauveria bassiana abolished oosporein production, which was rescued by exogenous orsellinic acid supplementation, validating its indispensable role [1].

Enzymatic Oxidation and Dimerization Mechanisms (OpS4, OpS5, OpS7)

Following orsellinic acid formation, three tailoring enzymes orchestrate quinone formation and dimerization:

  • OpS4: A hydroxylase converting orsellinic acid to benzenetriol.
  • OpS7: A putative dioxygenase oxidizing benzenetriol to benzenetetrol.
  • OpS5: A catalase mediating the oxidative dimerization of benzenetetrol into oosporein [1].Deletion mutants of OpS4, OpS5, or OpS7 completely lost oosporein production. Biochemical assays revealed that benzenetetrol dimerization occurs spontaneously in vitro but is significantly accelerated enzymatically by OpS5 [1].

Table 1: Enzymatic Functions in Oosporein Biosynthesis

GeneProtein FunctionCatalytic ActivityMutant Phenotype
OpS1Polyketide synthaseOrsellinic acid synthesisNo oosporein production
OpS4HydroxylaseOrsellinic acid → BenzenetriolNo oosporein production
OpS7DioxygenaseBenzenetriol → BenzenetetrolNo oosporein production
OpS5CatalaseDimerization of benzenetetrol → OosporeinNo oosporein production
OpS2MFS transporterEfflux of oosporeinIncreased oosporein accumulation

Gene Cluster Architecture and Evolutionary Conservation in Beauveria spp.

The oosporein biosynthetic cluster spans ~14 kb and comprises seven co-localized genes (OpS1OpS7). OpS3 encodes a pathway-specific transcription factor, while OpS2 (a major facilitator superfamily transporter) paradoxically acts as a negative regulator of extracellular oosporein accumulation. Deletion of OpS2 increased extracellular oosporein titers by 55%, suggesting its role in intracellular compartmentalization or reuptake [1] [3].

Comparative Genomics of Oosporein Biosynthetic Clusters Across Fungal Taxa

The OpS cluster is conserved across Beauveria bassiana, Beauveria brongniartii, and Beauveria pseudobassiana, with >90% amino acid identity for core enzymes like OpS1. Phylogenomic analysis of 39 hypocrealean entomopathogenic fungi revealed that oosporein clusters are restricted to Beauveria and absent in Metarhizium or Cordyceps species [4] [6] [7]. Among sequenced Beauveria bassiana strains, the cluster is invariably present, though its expression correlates with phylogenetic grouping: "dark-red" strains (e.g., UAMH 299) produce abundant oosporein, while "pale-red" strains (e.g., ARSEF 2860) exhibit minimal production [6].

Table 2: Genomic Features of Oosporein Clusters in Beauveria spp.

Species/StrainCluster Size (kb)% Amino Acid Identity (vs. B. bassiana OpS1)Oosporein ProductionPhylogenetic Group
B. bassiana (Wild type)14100%High (31 µg/mL)Dark-red
B. brongniartii1492%HighDark-red
B. pseudobassiana RGM 21841495%ModeratePale-red
Cordyceps militarisAbsentN/ANoneN/A

Transcriptional Regulation Mechanisms

OpS3 as a Cluster-Specific Transcription Factor

The Zn₂Cys₆-type transcription factor OpS3 activates all genes within the OpS cluster except OpS5. Deletion of OpS3 eliminated oosporein production by repressing OpS1, OpS4, and OpS7 expression. Conversely, overexpression under the constitutive gpdA promoter boosted oosporein titers 4-fold. OpS3 binds to a conserved -CGGA-3ʹ motif in target promoters, confirmed via electrophoretic mobility shift assays [1] [3].

Cross-Regulation by pH-Dependent Transcription Factors (BbPacC, Bbmsn2)

Ambient pH dictates oosporein biosynthesis through two global regulators:

  • BbPacC: Activates OpS3 under alkaline conditions (pH 8.0). Yeast one-hybrid assays confirmed BbPacC binding to four sites (-TGCCAAG-3ʹ/-CGCCAAG-3ʹ) in the OpS3 promoter. BbPacC deletion abolished oosporein, while overexpression enabled production even at neutral pH [2].
  • Bbmsn2: Represses OpS3 under acidic conditions. Overexpression of Bbmsn2 abolished oosporein, whereas deletion in a BbPacC-overexpressing strain permitted production at pH 4.0. This establishes a dual-input regulatory switch where alkaline pH relieves Bbmsn2 repression and enables BbPacC activation [2].

Epigenetic Modulation of Gene Cluster Expression

The C₂H₂ zinc finger protein Bbsmr1 (secondary metabolite regulator 1) acts as a chromatin-associated repressor of OpS3. Deletion of Bbsmr1 derepressed the OpS cluster, leading to constitutive oosporein overproduction (48.7 µg/mL vs. 31.3 µg/mL in wild type). CRISPR-Cas9 disruption of Bbsmr1 enhanced virulence via oosporein overproduction without impairing growth, confirming that epigenetic derepression can be harnessed for biocontrol applications [3] [5] [8]. Small-molecule epigenetic modifiers (e.g., histone deacetylase inhibitors) also activate silent OpS clusters in endophytic Beauveria strains, though responses are strain-specific and may suppress other metabolites [8].

Table 3: Transcription Factors Regulating Oosporein Biosynthesis

Transcription FactorTypeEffect on OosporeinBinding SiteEnvironmental Cue
OpS3Zn₂Cys₆ activatorPositive5ʹ-CGGA-3ʹPathway-specific
BbPacCpH-responsivePositive (alkaline)5ʹ-TGCCAAG-3ʹAmbient pH (≥7.0)
Bbmsn2Stress-responsiveNegativeUnknownAmbient pH (≤6.0)
Bbsmr1Chromatin remodelerNegative5ʹ-GCCG-3ʹ (in OpS3)Epigenetic silencing

Properties

Product Name

Oosporein

IUPAC Name

3-methyl-6-(4-methyl-2,3,5,6-tetraoxocyclohexyl)cyclohexane-1,2,4,5-tetrone

Molecular Formula

C14H10O8

Molecular Weight

306.22 g/mol

InChI

InChI=1S/C14H10O8/c1-3-7(15)11(19)5(12(20)8(3)16)6-13(21)9(17)4(2)10(18)14(6)22/h3-6H,1-2H3

InChI Key

LFDDVIGBSKGUGG-UHFFFAOYSA-N

SMILES

CC1C(=O)C(=O)C(C(=O)C1=O)C2C(=O)C(=O)C(C(=O)C2=O)C

Canonical SMILES

CC1C(=O)C(=O)C(C(=O)C1=O)C2C(=O)C(=O)C(C(=O)C2=O)C

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